
2-Bromo-3-methylpyridine
Overview
Description
2-Bromo-3-methylpyridine is an organic compound with the molecular formula C6H6BrN. It is a derivative of pyridine, where a bromine atom is substituted at the second position and a methyl group at the third position on the pyridine ring. This compound is a clear, slightly yellow to light brown liquid with a molecular weight of 172.02 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-methylpyridine can be synthesized through various methods. One common method involves the bromination of 3-methylpyridine. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the second position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium amide, potassium thiolate, or sodium alkoxide. The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Suzuki-Miyaura Coupling: The reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid.
Major Products:
Substitution Reactions: The major products are substituted pyridines where the bromine atom is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the pyridine ring with the aryl group from the boronic acid.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-3-methylpyridine serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their biological activities, particularly as potential inhibitors in drug development.
Case Study: p38 MAP Kinase Inhibitors
Research has demonstrated that derivatives of this compound can be synthesized to create potent inhibitors of p38 MAP kinase, an important target in inflammatory diseases. The synthesis of pyridinylimidazole-type compounds from this compound has shown improved yields and biological activity compared to previous methods .
Synthesis of Functional Materials
The compound is also utilized in the preparation of functional materials such as polymers and nanomaterials. Its ability to undergo various chemical transformations makes it suitable for creating complex architectures.
Example: Synthesis of 2-Pyridone Derivatives
A study reported the optimization of reactions involving this compound to produce 2-pyridone derivatives through mediated domino reactions. The reaction conditions were fine-tuned to achieve high yields, showcasing its utility in synthesizing valuable chemical intermediates .
Catalysis
In catalysis, this compound acts as a precursor for various catalytic systems. It is often employed in electrochemical processes and transition metal-catalyzed reactions.
Example: Electrochemical Homocoupling
Electrochemical homocoupling reactions using nickel complexes have been explored with 2-bromomethylpyridines, including this compound. These reactions yield bipyridines efficiently, highlighting the compound's role in sustainable synthetic methodologies .
Material Science
The compound is also relevant in material science for developing new materials with specific properties.
Application: Coordination Complexes
Research indicates that copper(II) complexes derived from this compound exhibit interesting magnetic properties and structural characteristics. These complexes have potential applications in magnetic materials and sensors .
Mechanism of Action
The mechanism of action of 2-Bromo-3-methylpyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution and coupling reactions. The bromine atom serves as a leaving group, facilitating the formation of new bonds with other nucleophiles or electrophiles .
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, depending on its structural modifications. The exact pathways and targets involved vary based on the specific derivative or application .
Comparison with Similar Compounds
2-Bromo-3-methylpyridine can be compared with other brominated pyridines:
2-Bromo-4-methylpyridine: Similar structure but with the bromine atom at the fourth position.
2-Bromo-5-methylpyridine: The bromine atom is at the fifth position, leading to variations in its chemical behavior and uses.
3-Bromo-2-methylpyridine: The positions of the bromine and methyl groups are reversed, resulting in distinct properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for certain chemical transformations and applications .
Biological Activity
Introduction
2-Bromo-3-methylpyridine is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications in various therapeutic areas, including anti-cancer, anti-microbial, and anti-inflammatory activities. In this article, we will explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound has the molecular formula C6H6BrN and a molecular weight of 187.03 g/mol. The compound features a bromine atom at the 2-position and a methyl group at the 3-position of the pyridine ring, which influences its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C6H6BrN |
Molecular Weight | 187.03 g/mol |
Melting Point | 36-38 °C |
Boiling Point | 180 °C |
Anti-Cancer Activity
Research indicates that derivatives of pyridine, including this compound, can exhibit significant anti-cancer properties. A study highlighted that certain pyridine derivatives inhibited cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds structurally similar to this compound have demonstrated effectiveness against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) cells .
Anti-Microbial Activity
The anti-microbial potential of this compound has been evaluated against various pathogens. In one study, it was found to possess notable activity against both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an antimicrobial agent .
Table 2: Anti-Microbial Activity Data
Anti-Inflammatory Activity
The anti-inflammatory effects of this compound have also been documented. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that the compound may be useful in treating inflammatory diseases .
Case Study: Synthesis and Evaluation of Derivatives
A study focused on synthesizing novel derivatives from this compound and evaluating their biological activities. Various substitutions were made on the pyridine ring to enhance potency against specific targets. The results indicated that certain derivatives exhibited improved anti-cancer and anti-bacterial activities compared to the parent compound .
Case Study: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship of pyridine derivatives revealed that modifications at specific positions significantly affected their biological activity. For example, introducing electron-withdrawing groups at the para position enhanced anti-cancer activity while maintaining low toxicity profiles .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Bromo-3-methylpyridine, and how can reaction conditions be optimized?
- Methodological Answer : this compound is typically synthesized via bromination of 2-amino-3-methylpyridine using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions. Optimization involves adjusting temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or acetic acid), and stoichiometry to minimize side reactions such as over-bromination. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization yields high-purity product .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) in a fume hood due to its irritant properties (H315, H319). Avoid inhalation and skin contact .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at ambient temperatures. Desiccants (e.g., molecular sieves) prevent hydrolysis. Stability tests show no degradation over 12 months under these conditions .
Advanced Research Questions
Q. How do steric and electronic effects of the methyl group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The 3-methyl group introduces steric hindrance at the ortho position, reducing accessibility for nucleophiles (e.g., MeS⁻, MeO⁻). Electronic effects from the methyl substituent slightly deactivate the pyridine ring, lowering reaction rates compared to unsubstituted 2-bromopyridine. Kinetic studies (110°C in methanol) show rate ratios:
Substrate | Relative Rate (vs. 2-bromopyridine) |
---|---|
This compound | 0.85 |
2-Bromo-5-methylpyridine | 0.92 |
These trends suggest steric effects dominate over electronic modulation .
Q. What strategies are effective in resolving contradictory reactivity data when using this compound in cross-coupling reactions?
- Methodological Answer : Contradictions in Suzuki-Miyaura coupling yields (e.g., aryl boronic acid vs. boronate esters) can arise from competing protodebromination. Mitigation strategies include:
- Using Pd(OAc)₂/XPhos catalyst systems to suppress β-hydride elimination.
- Optimizing base (K₂CO₃ vs. Cs₂CO₃) and solvent (toluene/EtOH vs. DMF) to favor coupling over side reactions.
- Monitoring reaction progress via LC-MS to identify intermediates and adjust conditions dynamically .
Q. What spectroscopic methods are recommended for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃, 400 MHz) identifies substituent positions: δ 2.45 (s, 3H, CH₃), 7.20–8.10 (m, 3H, pyridine-H). ¹³C NMR confirms bromine’s deshielding effect (C2: δ 120–125 ppm).
- Mass Spectrometry : High-resolution MS (ESI+) validates molecular ion peaks (m/z 172.02 [M+H]⁺).
- IR : C-Br stretch at 550–600 cm⁻¹ distinguishes brominated analogs .
Q. Data Contradiction Analysis
A notable contradiction involves the reactivity of this compound with methoxide (MeO⁻) vs. thiomethoxide (MeS⁻). While MeO⁻ reactions show reduced rates due to steric hindrance, MeS⁻ exhibits comparable rates to unsubstituted analogs, suggesting a softer nucleophile’s ability to bypass steric effects. Researchers should validate mechanistic hypotheses using DFT calculations (e.g., Fukui indices for electrophilicity) and kinetic isotope effects .
Properties
IUPAC Name |
2-bromo-3-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSISEFPCYMBDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277793 | |
Record name | 2-bromo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-17-9 | |
Record name | 2-Bromo-3-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3430-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 4244 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3430-17-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4244 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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